molecular formula C13H15F2NO2 B2921144 {[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine CAS No. 1252313-68-0

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine

Cat. No. B2921144
M. Wt: 255.265
InChI Key: VWXFINIHFVKPQU-UHFFFAOYSA-N
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Description

“{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine” is a chemical compound with the CAS Number: 732292-18-1 . It has a molecular weight of 217.22 . The IUPAC name for this compound is N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine .


Synthesis Analysis

Propargylamines, a class of compounds to which this compound belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13F2NO2/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10,13H,6H2,1-2H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 130-131 degrees . It is stored at a temperature of 4 degrees and is available in liquid form .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-4-7-16(2)9-10-5-6-11(18-13(14)15)12(8-10)17-3/h1,5-6,8,13H,7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFINIHFVKPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC(=C(C=C1)OC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)(prop-2-yn-1-yl)amine

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